molecular formula C12H27O4P B1583798 Dodecyl dihydrogen phosphate CAS No. 2627-35-2

Dodecyl dihydrogen phosphate

Cat. No.: B1583798
CAS No.: 2627-35-2
M. Wt: 266.31 g/mol
InChI Key: TVACALAUIQMRDF-UHFFFAOYSA-N
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Description

Phosphoric acid monododecyl ester, also known as monododecyl phosphate, is an ester of phosphoric acid. It is a surfactant with a long hydrophobic dodecyl chain and a hydrophilic phosphate group. This compound is widely used in various industrial and scientific applications due to its unique properties, including its ability to reduce surface tension and form micelles in aqueous solutions .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Dodecyl dihydrogen phosphate plays a significant role in biochemical reactions, particularly as a lysophosphatidic acid (LPA) receptor ligand. It serves as a specific agonist at EDG-4 (LPA2) and an antagonist at EDG-7 . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can modulate the activity of phosphatases and phosphate transporters, which are crucial for maintaining phosphate homeostasis in cells . Additionally, it can interact with lipid bilayers and membrane proteins, mimicking the physicochemical properties of natural phospholipids .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the Raf/mitogen-activated protein kinase/ERK kinase (MEK)/extracellular signal-regulated kinase (ERK) and Akt pathways, which are involved in regulating gene expression and cellular responses to extracellular signals . Furthermore, this compound can affect the integrity of cell membranes and the activity of membrane-bound enzymes, thereby influencing cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules and its ability to modulate enzyme activity. It can bind to specific receptors, such as LPA receptors, and either activate or inhibit their signaling pathways . Additionally, this compound can interact with membrane lipids, altering their structure and function. This interaction can lead to changes in membrane fluidity and permeability, affecting the activity of membrane-bound enzymes and transporters . Moreover, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression, enzyme activity, and cellular metabolism . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes and potentially toxic effects . Studies have shown that high doses of this compound can cause adverse effects, such as inflammation and oxidative stress, in animal models . It is crucial to determine the appropriate dosage to achieve the desired effects without causing harm to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to phosphate homeostasis and lipid metabolism. It interacts with enzymes and cofactors that regulate phosphate uptake, storage, and utilization in cells . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in lipid metabolism . Understanding these metabolic pathways is essential for elucidating the role of this compound in cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by phosphate transporters and distributed to various cellular compartments . Additionally, this compound can bind to proteins that facilitate its localization and accumulation in specific tissues . These transport and distribution mechanisms are crucial for understanding the bioavailability and efficacy of this compound in biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be localized to the plasma membrane, endoplasmic reticulum, and other organelles, where it interacts with membrane-bound enzymes and transporters . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphoric acid monododecyl ester can be synthesized through the esterification of phosphoric acid with dodecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of phosphoric acid monododecyl ester often involves continuous processes using reactors such as falling film reactors. This method allows for efficient and scalable production. The reaction between dodecanol and phosphoric acid is carefully monitored to maintain optimal reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: Phosphoric acid monododecyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Monolauryl phosphate
  • Dodecyl dihydrogen phosphate
  • Lauryl dihydrogen phosphate

Comparison: Phosphoric acid monododecyl ester is unique due to its specific chain length and the presence of a single dodecyl group. This gives it distinct surfactant properties compared to other similar compounds, such as monolauryl phosphate, which has a shorter chain length. The specific interactions with lysophosphatidic acid receptors also differentiate it from other phosphate esters .

Properties

IUPAC Name

dodecyl dihydrogen phosphate
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InChI

InChI=1S/C12H27O4P/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVACALAUIQMRDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27O4P
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DSSTOX Substance ID

DTXSID70880492
Record name Dihydrogen monolauryl phosphate
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Molecular Weight

266.31 g/mol
Source PubChem
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Physical Description

White odorless crystals; [Alfa Aesar MSDS]
Record name Phosphoric acid, monododecyl ester
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CAS No.

2627-35-2, 12751-23-4
Record name Monolauryl phosphate
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Record name Lauryl phosphate
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Record name Phosphoric acid, monododecyl ester
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Record name Phosphoric acid, dodecyl ester
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Record name Dodecyl dihydrogen phosphate
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Record name LAURYL PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dodecyl dihydrogen phosphate
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